molecular formula C9H11FN2O4S B15300211 Methyl (2-fluoro-4-sulfamoylphenyl)glycinate

Methyl (2-fluoro-4-sulfamoylphenyl)glycinate

Cat. No.: B15300211
M. Wt: 262.26 g/mol
InChI Key: DFBRBULNHXSXSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2-fluoro-4-sulfamoylphenyl)glycinate is an organic compound with the molecular formula C9H11FN2O4S and a molecular weight of 262.26 g/mol . This compound is characterized by the presence of a fluorine atom, a sulfamoyl group, and a glycinate moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Methyl (2-fluoro-4-sulfamoylphenyl)glycinate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-nitrophenol and glycine.

    Reaction Steps:

Chemical Reactions Analysis

Methyl (2-fluoro-4-sulfamoylphenyl)glycinate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl (2-fluoro-4-sulfamoylphenyl)glycinate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (2-fluoro-4-sulfamoylphenyl)glycinate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Methyl (2-fluoro-4-sulfamoylphenyl)glycinate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties.

Biological Activity

Methyl (2-fluoro-4-sulfamoylphenyl)glycinate is a synthetic compound characterized by its sulfonamide functional group and fluorine substitution, which enhances its biological activity. This article explores the compound's biological properties, particularly its anti-inflammatory potential, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₁₃F₁N₃O₄S
  • CAS Number : 1482658-39-8
  • Molecular Weight : Approximately 273.30 g/mol

The compound features a methyl ester of glycinate, and the presence of fluorine and sulfonamide groups contributes to its reactivity and solubility, making it a candidate for pharmaceutical applications.

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory activity, primarily through the inhibition of cyclooxygenase enzymes (COX), particularly COX-2. This enzyme plays a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins, which mediate inflammation. Compounds with similar structures have demonstrated COX-2 inhibition, suggesting that this compound may also modulate prostaglandin synthesis .

The proposed mechanism of action for this compound involves:

  • Inhibition of COX Enzymes : The compound likely binds to the active site of COX-2, preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins.
  • Interaction with Biological Targets : Preliminary studies indicate potential interactions with various enzymes involved in inflammatory pathways, which could enhance its therapeutic efficacy.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructure FeaturesNotable Activities
Methyl 2-fluoro-4-hydroxybenzoateHydroxy group instead of sulfonamideInhibits cytosolic phospholipase A2
Glycine N-[4-(aminosulfonyl)-2-fluorophenyl]methyl esterAminosulfonyl instead of sulfamoylAntimicrobial properties
Methyl 2-(4-methylphenylsulfonamido)acetateMethyl substitution on phenylAnti-inflammatory effects

The fluorine substitution in this compound may enhance lipophilicity and bioavailability compared to other compounds, potentially leading to improved pharmacological profiles.

Case Studies and Research Findings

Recent studies have focused on the development of COX inhibitors, including this compound. For instance, research comparing various COX inhibitors reported IC50 values for related compounds ranging from 0.66 to 2.04 μM . While specific IC50 data for this compound is not yet available, its structural similarities suggest comparable efficacy.

Example Study

A study conducted by Chahal et al. explored several novel derivatives targeting COX enzymes. The findings indicated that compounds exhibiting enhanced structural features showed improved selectivity and potency against COX-2 compared to traditional inhibitors like Celecoxib .

Properties

Molecular Formula

C9H11FN2O4S

Molecular Weight

262.26 g/mol

IUPAC Name

methyl 2-(2-fluoro-4-sulfamoylanilino)acetate

InChI

InChI=1S/C9H11FN2O4S/c1-16-9(13)5-12-8-3-2-6(4-7(8)10)17(11,14)15/h2-4,12H,5H2,1H3,(H2,11,14,15)

InChI Key

DFBRBULNHXSXSQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1=C(C=C(C=C1)S(=O)(=O)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.